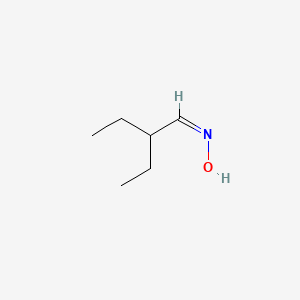

2-乙基丁醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

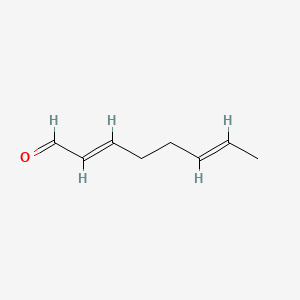

2-Ethylbutanal oxime is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-ethylbutanal oxime and PERAMIVIR INTERMEDIATE . The IUPAC name for this compound is (NE)- N - (2-ethylbutylidene)hydroxylamine .

Synthesis Analysis

The synthesis of oxime esters, which includes 2-Ethylbutanal oxime, can be achieved through a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

The molecular weight of 2-Ethylbutanal oxime is 115.17 g/mol . The InChI representation of the compound is InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ . The compound has a Canonical SMILES representation as CCC(CC)C=NO and an Isomeric SMILES representation as CCC(CC)/C=N/O .Chemical Reactions Analysis

Oximes, including 2-Ethylbutanal oxime, have high reaction activities in the N–O bond cleavage involved in organic transformation . This is due to their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . The oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product .Physical and Chemical Properties Analysis

The compound has a molecular weight of 115.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound is 115.099714038 g/mol . The Topological Polar Surface Area of the compound is 32.6 Ų .科学研究应用

药物化学:有机磷中毒解毒剂

2-乙基丁醛肟:在药物化学中起着重要作用,特别是作为有机磷(OP)中毒的解毒剂。 OP 化合物通常存在于杀虫剂和神经毒剂中,肟类化合物如 2-乙基丁醛肟可以重新激活被 OP 抑制的酶乙酰胆碱酯酶 (AChE) .

抗菌应用:肟类头孢菌素

像 2-乙基丁醛肟这样的化合物中的肟基团对于合成肟类头孢菌素至关重要。 这些抗生素对革兰氏阳性菌和革兰氏阴性菌都具有广谱抗菌活性,因此在对抗细菌感染方面非常有价值 .

抗癌研究:物理化学性质和抗癌特性

肟和肟醚部分,例如 2-乙基丁醛肟中发现的那些,正在被研究以了解它们增强各种分子骨架的物理化学性质和抗癌特性的潜力。 它们有助于抗癌药物开发中生物活性的设计和调节 .

有机合成:各种化学反应的中间体

在有机化学中,像 2-乙基丁醛肟这样的肟作为多种反应的中间体。 它们用于合成腈、通过贝克曼重排得到的酰胺、硝基化合物、硝酮、胺和氮杂杂环化合物,展示了它们在化学合成中的多功能性 .

绿色化学:肟的无溶剂合成

2-乙基丁醛肟可以使用不含溶剂的环境友好方法合成。 这种方法符合绿色化学的原则,旨在减少污染并提高化学过程的安全性 .

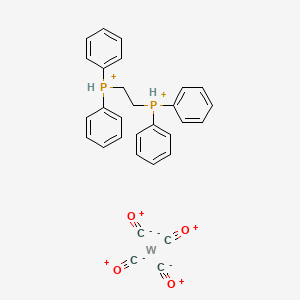

无机化学中的配体

肟,包括 2-乙基丁醛肟,在无机化学中充当多功能配体。 它们可以与金属离子配位形成络合物,这些络合物在从催化到材料科学的各种应用中都有用 .

作用机制

Target of Action

Oximes, including 2-ethylbutanal oxime, have been reported to have a wide range of targets. They are known to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . They also inhibit lipoxygenase 5, human neutrophil elastase, and proteinase 3 . Additionally, some oximes target transient receptor potential (TRP) channels, acid-sensing channels, and mitochondrial transition pores .

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds . This unique structure allows oximes to interact with their targets and bring about changes in their function.

Biochemical Pathways

Oximes are involved in various biochemical pathways. For instance, they play a significant role in the biosynthesis of cyanogenic glucosides, where they serve as key intermediates . The enzyme system converting oxime into cyanohydrin has been identified in several plants . In this process, oximes such as 2-methylpropanal oxime and 2-methylbutanal oxime are converted to the corresponding cyanohydrins, which dissociate into volatile ketones and hydrogen cyanide .

Pharmacokinetics

For example, oxime-based cephalosporins are known for their improved efficacy and broad spectrum of antimicrobial activity . .

Result of Action

The result of oxime action can be diverse, depending on the specific targets and pathways involved. For instance, oximes have been reported to have antibacterial, anticancer, anti-arthritis, and anti-stroke activities . They can also act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oximes. For example, the formation of nitrate radicals from nitrogen dioxide and ozone can affect the action of oximes . .

未来方向

Oximes, including 2-Ethylbutanal oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They have diverse biological and pharmacological applications . Future research may focus on further exploring the potential applications of oximes in various fields of chemistry .

生化分析

Biochemical Properties

Oximes, including 2-Ethylbutanal oxime, are known for their diverse biological and pharmacological applications . They are renowned for their widespread applications as intermediates for the synthesis of several pharmacological derivatives . The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family . Oximes with the E configuration have high biological activity compared with Z-oximes .

Cellular Effects

Oximes, such as 2-Ethylbutanal oxime, have been indicated to possess biological activity . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Moreover, they are therapeutic agents against organophosphate (OP) poisoning . Oximes have been demonstrated or proposed to play roles in growth regulation, plant defense, pollinator attraction, and plant communication with the surrounding environment .

Molecular Mechanism

The molecular mechanism of 2-Ethylbutanal oxime involves its interaction with various biomolecules. Oximes can react with aldehydes and ketones to form more stable products . This reaction is essentially irreversible as the adduct dehydrates . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Ethylbutanal oxime in laboratory settings have been observed in plants. The major component (2-methylbutanal oxime, isomers 1 and 2) occurred at the highest level during the earliest sampling period (20:00–23:50 hr) in greenhouse and field-grown plants . Oxime levels decreased at subsequent sampling periods .

Dosage Effects in Animal Models

Oximes represent an important class in medicinal chemistry for their applications as such drugs .

Metabolic Pathways

In plants, oximes like 2-Ethylbutanal oxime are positioned at important metabolic bifurcation points between general and specialized metabolism . They are involved in the production of auxin, cyanogenic glucosides, glucosinolates, and a number of other bioactive specialized metabolites including volatiles .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Ethylbutanal oxime can be achieved through the reaction of 2-Ethylbutanal with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "2-Ethylbutanal", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in the solvent", "Add the base to the solution", "Slowly add 2-Ethylbutanal to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and then filter the precipitated product", "Wash the product with cold solvent and dry it under vacuum" ] } | |

CAS 编号 |

5399-18-8 |

分子式 |

C6H13NO |

分子量 |

115.17 g/mol |

IUPAC 名称 |

(NE)-N-(2-ethylbutylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |

InChI 键 |

FQRMVGKAQSXDPC-FNORWQNLSA-N |

手性 SMILES |

CCC(CC)/C=N/O |

SMILES |

CCC(CC)C=NO |

规范 SMILES |

CCC(CC)C=NO |

| 5399-18-8 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

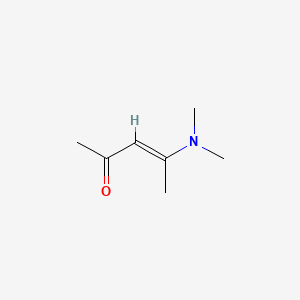

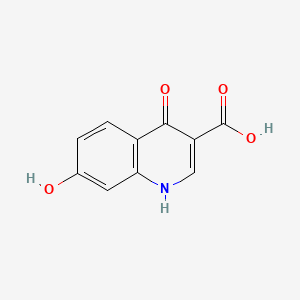

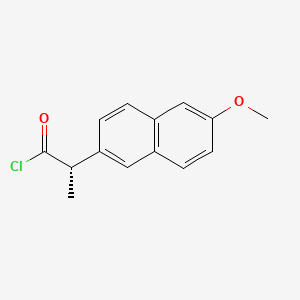

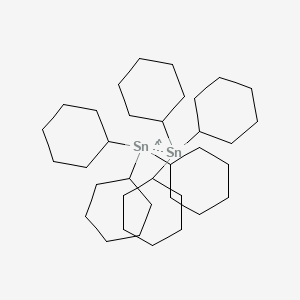

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)

![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)